molecular formula C28H26ClFN4O3 B056706 Haloperidol 4-azidobenzoate CAS No. 117345-85-4

Haloperidol 4-azidobenzoate

Cat. No. B056706
M. Wt: 521 g/mol
InChI Key: ZMHKRNQMMRWKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haloperidol 4-azidobenzoate is a chemical compound that is used in scientific research to study the mechanism of action and biochemical and physiological effects of haloperidol, an antipsychotic drug. This compound is synthesized through a specific method and has various advantages and limitations for lab experiments.

Mechanism Of Action

Haloperidol is an antipsychotic drug that works by blocking dopamine receptors in the brain. Haloperidol 4-azidobenzoate acts as a photoaffinity label for these dopamine receptors, allowing researchers to study their interaction with haloperidol. When activated by light, the compound binds to the dopamine receptors and forms a covalent bond, allowing researchers to identify and study the proteins that interact with haloperidol.

Biochemical And Physiological Effects

Haloperidol 4-azidobenzoate has various biochemical and physiological effects on the brain. When activated by light, the compound binds to dopamine receptors and disrupts their normal function. This can lead to changes in neurotransmitter release and neuronal activity, which can affect behavior and cognition.

Advantages And Limitations For Lab Experiments

Haloperidol 4-azidobenzoate has several advantages and limitations for lab experiments. One advantage is that it allows researchers to study the mechanism of action and biochemical and physiological effects of haloperidol in a more precise and targeted manner. However, one limitation is that the compound can only be activated by light, which limits the types of experiments that can be performed.

Future Directions

There are several future directions for the use of Haloperidol 4-azidobenzoate in scientific research. One direction is to study the interaction of haloperidol with other proteins in the brain, such as G-protein-coupled receptors and ion channels. Another direction is to develop new photoaffinity labels that can be activated by different wavelengths of light, which would allow for more diverse experiments to be performed. Additionally, researchers could explore the use of Haloperidol 4-azidobenzoate in animal models of psychiatric disorders to better understand the underlying mechanisms of these disorders.

Synthesis Methods

Haloperidol 4-azidobenzoate is synthesized through a specific method involving the reaction of haloperidol with 4-azidobenzoic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain Haloperidol 4-azidobenzoate.

Scientific Research Applications

Haloperidol 4-azidobenzoate is used in scientific research to study the mechanism of action and biochemical and physiological effects of haloperidol. This compound acts as a photoaffinity label, which means that it can bind to specific proteins and be activated by light. By using this compound, researchers can identify and study the proteins that interact with haloperidol in the brain.

properties

CAS RN

117345-85-4

Product Name

Haloperidol 4-azidobenzoate

Molecular Formula

C28H26ClFN4O3

Molecular Weight

521 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate

InChI

InChI=1S/C28H26ClFN4O3/c29-23-9-7-22(8-10-23)28(37-27(36)21-5-13-25(14-6-21)32-33-31)15-18-34(19-16-28)17-1-2-26(35)20-3-11-24(30)12-4-20/h3-14H,1-2,15-19H2

InChI Key

ZMHKRNQMMRWKIP-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F

Other CAS RN

117345-85-4

synonyms

azido-haloperidol
haloperidol 4-azidobenzoate

Origin of Product

United States

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